molecular formula C17H14N2O3 B5681353 2,6-dimethyl-4-(4-nitrophenoxy)quinoline

2,6-dimethyl-4-(4-nitrophenoxy)quinoline

Cat. No. B5681353
M. Wt: 294.30 g/mol
InChI Key: IOXKCKKASDYZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-(4-nitrophenoxy)quinoline, also known as DNQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNQ is a quinoline derivative that has a nitrophenyl group attached to it. This compound has been used in various scientific studies due to its ability to act as a photosensitizer, which makes it useful in photolithography and photoresist applications.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline involves its ability to absorb light energy and transfer it to a photosensitive material. This process results in the formation of a chemical bond between the photosensitive material and the substrate. The reaction is initiated by the absorption of light energy by this compound, which leads to the formation of a reactive intermediate that can react with the photosensitive material.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce DNA damage and cell death in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2,6-dimethyl-4-(4-nitrophenoxy)quinoline has several advantages and limitations for lab experiments. One of the advantages of this compound is its ability to act as a photosensitizer, which makes it useful in photolithography and photoresist applications. Additionally, this compound has been shown to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory diseases. However, one of the limitations of this compound is its toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving 2,6-dimethyl-4-(4-nitrophenoxy)quinoline. One potential area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for further research to explore the potential use of this compound in the production of new materials, including polymers and coatings.

Synthesis Methods

The synthesis of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline involves the reaction of 2,6-dimethylquinoline with 4-nitrophenol in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques, including recrystallization and column chromatography.

Scientific Research Applications

2,6-dimethyl-4-(4-nitrophenoxy)quinoline has been extensively used in scientific research due to its unique properties. One of the primary applications of this compound is in photolithography and photoresist applications. This compound is used as a photosensitizer in the production of microelectronic components, including printed circuit boards and microchips.

properties

IUPAC Name

2,6-dimethyl-4-(4-nitrophenoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-3-8-16-15(9-11)17(10-12(2)18-16)22-14-6-4-13(5-7-14)19(20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXKCKKASDYZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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